

Spectroscopic Profile of 2-Bromofuran: A

Technical Guide

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Introduction: **2-Bromofuran** (CAS No: 584-12-3) is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1][2] Its utility in these fields necessitates a thorough understanding of its structural and chemical properties. Accurate spectroscopic characterization is fundamental for verifying its identity, purity, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Bromofuran**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. Detailed experimental protocols for data acquisition are also presented, alongside a visual workflow for structural elucidation.

Spectroscopic Data

The spectroscopic signature of **2-Bromofuran** is defined by the interplay of its furan ring and the bromine substituent. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Bromofuran**.

Table 1: ¹H NMR Spectroscopic Data for **2-Bromofuran** (Solvent: Cyclohexane)



| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz |
|-------------------|--------------------|---------------------|-------------------------------------|
| Н5 | 7.25 | Doublet of Doublets | J(H5-H4) = 3.25, J(H5-H3) = 0.80 |
| H3 | 6.21 | Doublet of Doublets | J(H3-H4) = 2.10, J(H3-H5) = 0.80 |
| H4 | 6.15 | Doublet of Doublets | J(H4-H5) = 3.25, J(H4-H3) = 2.10 |

Data sourced from ChemicalBook.[3]

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromofuran**

| Carbon Assignment | Chemical Shift (δ) ppm |
|-------------------|------------------------|
| C2 | 122.0 |
| C3 | 112.5 |
| C4 | 110.0 |
| C5 | 145.5 |

Data as referenced in S. Gronowitz, I. Johnson, A.B. Hoernfeldt, Chemica Scripta 7, 211 (1975).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule. The following are characteristic absorption bands expected for **2-Bromofuran**.

Table 3: Characteristic IR Absorption Bands for **2-Bromofuran**



| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Intensity |
|-----------------------------------|----------------|-------------------|---------------|
| 3100 - 3000 | C-H Stretch | Furan Ring (=C-H) | Medium |
| 1600 - 1585 | C=C Stretch | Furan Ring | Medium-Strong |
| 1500 - 1400 | C=C Stretch | Furan Ring | Medium-Strong |
| 1300 - 1000 | C-O-C Stretch | Furan Ring Ether | Strong |
| < 700 | C-Br Stretch | Bromoalkane | Medium-Strong |

Expected frequencies based on general IR correlation tables.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for 2-Bromofuran

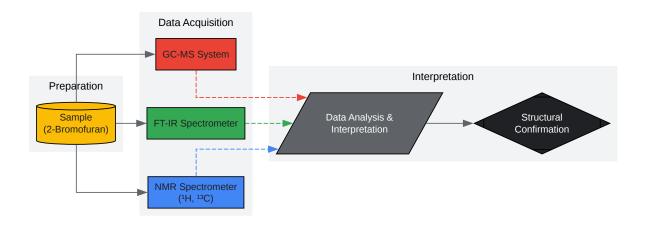
| m/z | lon | Notes |
|-----------|------------------------|---|
| 146 / 148 | [C₄H₃BrO] ⁺ | Molecular ion peak (M+). Shows a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹ Br and ⁸¹ Br isotopes.[8] |
| 67 | [C4H3O] ⁺ | Fragment resulting from the loss of a bromine radical ([M-Br]+). This is often a significant peak. |
| 39 | [C₃H₃]+ | Further fragmentation, potentially from the loss of CO from the [C ₄ H ₃ O] ⁺ fragment. |

Expected fragmentation based on chemical principles.[9][10]



Spectroscopic Analysis Workflow

The process of identifying and confirming the structure of a compound like **2-Bromofuran** involves a systematic workflow integrating various spectroscopic techniques. The following diagram illustrates this logical progression.



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Caption: Spectroscopic workflow for structural elucidation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like **2-Bromofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of 2-Bromofuran and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or cyclohexane-d₁₂).



The choice of solvent is critical to avoid interfering signals.

- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

• Instrument Setup:

- Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
- Insert the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve maximum homogeneity, which is essential for highresolution spectra.

Data Acquisition:

- Acquire the ¹H NMR spectrum. A single scan may be sufficient for a concentrated sample, but multiple scans (e.g., 8 or 16) can be accumulated to improve the signal-to-noise ratio.
- Set the parameters for the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
- Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

As **2-Bromofuran** is a liquid at room temperature, the neat liquid film method is commonly employed.

• Sample Preparation (Neat Liquid Film):



- Ensure two salt plates (typically NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture.
- Using a pipette, place one or two drops of neat 2-Bromofuran onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
- Instrument Setup and Data Acquisition:
 - Place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer's sample compartment.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the transmitted radiation.
 - The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
- Post-Analysis:
 - Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator for storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the preferred method for the mass analysis of volatile compounds like **2-Bromofuran**.

- Sample Preparation:
 - Prepare a dilute solution of 2-Bromofuran in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 μg/mL.
- Instrument Setup:



- Set up the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5 or similar).
- Establish the GC oven temperature program. This typically involves an initial hold temperature, a ramp rate, and a final hold temperature to ensure separation of the analyte from any impurities or the solvent.
- Set the injector temperature and the GC-MS transfer line temperature to ensure the sample remains in the gas phase.
- Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-200) and to use a standard ionization energy, typically 70 eV for electron ionization (EI).

Data Acquisition:

- \circ Inject a small volume (typically 1 μ L) of the sample solution into the GC injector port.
- The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column,
 where it is separated based on its boiling point and interaction with the stationary phase.
- As 2-Bromofuran elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented and ionized.
- The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z),
 and a mass spectrum is generated.

Data Analysis:

- Analyze the resulting chromatogram to determine the retention time of **2-Bromofuran**.
- Examine the mass spectrum corresponding to that retention time to identify the molecular ion peak and the key fragmentation patterns.

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